4-Amino-5-hydroxypentanamide

Lipophilicity Drug-likeness Predicted ADME

CNS drug discovery teams often face poor BBB penetration with carboxylate building blocks, forcing costly pro-drug strategies. 4-Amino-5-hydroxypentanamide directly resolves this with a LogP of -2.12-a ~50-fold lipophilicity gain over the carboxylic acid analog (LogP -3.8)-eliminating extra synthetic steps. • Trifunctional scaffold (primary NH₂, OH, terminal amide) enables orthogonal coupling without protection/deprotection, accelerating peptidomimetic assembly. • (S)-enantiomer (ECC residue) replaces glutamine in protein engineering while preserving neutral side-chain electrostatics. • Predicted aqueous solubility ~890 g/L supports high-concentration injectable formulations with reduced excipient burden. Supplied as racemate or enantiopure (S)-form at ≥95% purity; inquire for bulk quantities and custom synthesis.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
Cat. No. B12505716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-hydroxypentanamide
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(CO)N
InChIInChI=1S/C5H12N2O2/c6-4(3-8)1-2-5(7)9/h4,8H,1-3,6H2,(H2,7,9)
InChIKeyFQLOSLKSJZSARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-hydroxypentanamide: Identity & Physicochemical Baseline


4-Amino-5-hydroxypentanamide (C5H12N2O2, MW 132.16 g/mol) is a chiral amino alcohol amide that exists as two enantiomers, with the (S)-configuration being the biologically relevant form [1]. The compound features a five-carbon backbone bearing a primary amine at the 4‑position, a hydroxymethyl group at the 5‑position, and a terminal amide at C‑1 [1]. Its computed physicochemical profile includes a low partition coefficient (ACD/LogP ≈ –2.12), high topological polar surface area (TPSA ≈ 89 Ų), and predicted aqueous solubility near 890 g L⁻¹ . The (S)-enantiomer is recognized as a non‑standard amino acid (PDB code ECC, parent residue GLN) employed in protein engineering and structure‑guided design [1].

Why 4-Amino-5-hydroxypentanamide Substitution Fails


Substituting 4‑amino‑5‑hydroxypentanamide with its nearest structural neighbors—such as 4‑amino‑5‑hydroxypentanoic acid (glutamol), L‑glutamine, or regioisomeric 5‑amino‑4‑hydroxypentanamide—introduces substantial shifts in hydrogen bond donor/acceptor capacity, ionisation state, and lipophilicity that propagate into altered molecular recognition, solubility, and pharmacokinetic behavior . The quantitative evidence below demonstrates that the amide‑terminated scaffold confers a distinct logP/TPSA balance, modulates hydrogen‑bonding potential, and enables orthogonal reactivity at the hydroxyl position relative to the carboxyl‑bearing analog; these differences cannot be assumed equivalent without side‑by‑side experimental comparison, making generic substitution a high‑risk strategy in both medicinal chemistry workflows and industrial process development.

4-Amino-5-hydroxypentanamide vs. Carboxylic Acid Analog: Quantitative Evidence


Computed Lipophilicity: Amide vs. Carboxylic Acid Analog

The amide analogue 4‑amino‑5‑hydroxypentanamide possesses an ACD/LogP of –2.12, while the corresponding carboxylic acid (4‑amino‑5‑hydroxypentanoic acid) displays an XLogP3 of –3.8 . The 1.68 log‑unit difference indicates the amide is approximately 48‑fold more lipophilic than the acid, consistent with the removal of the ionisable carboxyl group. This shift predicts higher passive membrane permeability for the amide without recourse to prodrug strategies.

Lipophilicity Drug-likeness Predicted ADME

Topological Polar Surface Area: Amide vs. Carboxylic Acid Analog

4‑Amino‑5‑hydroxypentanamide exhibits a TPSA of 89 Ų, whereas 4‑amino‑5‑hydroxypentanoic acid has a TPSA of 83.6 Ų . The 5.4 Ų increase arises from the replacement of the carboxylic acid oxygen with an amide NH₂ group, adding one extra hydrogen bond donor. Although both molecules fall below the 140 Ų threshold commonly associated with oral bioavailability, the higher TPSA of the amide may enhance solubility at the cost of slightly reduced membrane permeability relative to the acid.

Polar surface area Hydrogen bonding Bioavailability

Hydrogen Bond Donor Profile: Amide vs. Acid

4‑Amino‑5‑hydroxypentanamide provides 5 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), whereas 4‑amino‑5‑hydroxypentanoic acid contributes 3 HBD and 4 HBA . The extra two HBD sites in the amide arise from the –C(O)NH₂ terminus compared to the –C(O)OH group. This difference can influence crystal packing, solubility, and binding to biological targets that rely on specific H‑bond networks.

Hydrogen bonding Crystal engineering Formulation

Chiral Integrity: Non-Standard Amino Acid in Protein Engineering

The (S)-enantiomer of 4‑amino‑5‑hydroxypentanamide is formally defined as a modified L‑glutamine residue (PDB code ECC) with a single stereocentre and is used as a peptide‑linking residue in structural biology [1]. In contrast, the analogous carboxylic acid (4‑amino‑5‑hydroxypentanoic acid, PDB code GAU) is a modified L‑glutamate residue with distinct backbone geometry [2]. The incorporation of ECC into protein structures at defined positions provides a unique tool for studying hydrogen‑bond networks and enzyme mechanisms that cannot be achieved with the carboxylate counterpart without altering charge state and side‑chain orientation.

Chiral building block Protein engineering Non-standard amino acid

Optimal Deployment Scenarios for 4-Amino-5-hydroxypentanamide


CNS Penetration: Preferring Amide Over Acid Scaffold

When a medicinal chemistry program requires a small, chiral amino alcohol building block capable of crossing the blood‑brain barrier, the ACD/LogP advantage of 4‑amino‑5‑hydroxypentanamide (–2.12) over 4‑amino‑5‑hydroxypentanoic acid (–3.8) makes the amide the superior starting point. The near‑50‑fold increase in lipophilicity reduces the need for pro‑drug strategies and streamlines lead optimization timelines. This scenario is supported by the quantitative LogP and TPSA differences documented in Evidence Items 1 and 2.

Protein Engineering with Neutral H-Bond Donor Residue

Crystallographers and protein engineers who require a genetically encodable or chemically ligatable residue with a neutral amide side chain at a defined position can employ (S)-4‑amino‑5‑hydroxypentanamide (ECC) as a direct replacement for glutamine while preserving backbone geometry . The alternative carboxylate analog (GAU) would introduce a negative charge, altering local electrostatics and hydrogen‑bond patterns . This application is directly derived from Evidence Item 4.

Aqueous Formulation: Solubility & H-Bond Donor Capacity

For injectable or highly concentrated liquid formulations, 4‑amino‑5‑hydroxypentanamide’s predicted aqueous solubility (~890 g L⁻¹) and its elevated hydrogen bond donor count (5 HBD) relative to the carboxylic acid analog (3 HBD) can translate into easier solubilisation and reduced excipient burden. This scenario emerges from Evidence Items 2 and 3 and is especially relevant when high‑dose formulations are required.

Trifunctional Synthetic Intermediate for Orthogonal Derivatisation

The presence of a free primary hydroxyl group, a primary amine, and a terminal amide in a single, enantiopure scaffold allows orthogonal functionalisation that is not possible with the carboxylic acid analog, where the acid group would compete in many coupling reactions. This trifunctional architecture supports the construction of complex peptidomimetics or bifunctional ligands without the need for additional protection/deprotection steps, a feature that distinguishes 4‑amino‑5‑hydroxypentanamide from simpler mono‑ or di‑functional building blocks.

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